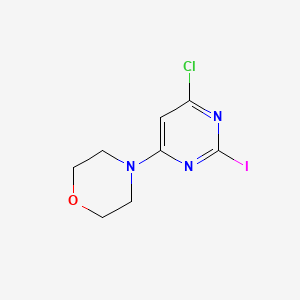
4-(6-Chloro-2-iodopyrimidin-4-yl)morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(6-Chloro-2-iodopyrimidin-4-yl)morpholine is a heterocyclic compound that contains both pyrimidine and morpholine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-Chloro-2-iodopyrimidin-4-yl)morpholine typically involves the reaction of 6-chloro-2-iodopyrimidine with morpholine. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) and a suitable solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(6-Chloro-2-iodopyrimidin-4-yl)morpholine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Potassium carbonate (K2CO3), dimethylformamide (DMF).
Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium phosphate (K3PO4).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield various biaryl compounds .
Scientific Research Applications
4-(6-Chloro-2-iodopyrimidin-4-yl)morpholine has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds.
Material Science: Used in the development of advanced materials with specific properties.
Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 4-(6-Chloro-2-iodopyrimidin-4-yl)morpholine involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes or receptors, leading to a biological response. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4-(6-Chloro-4-iodopyridin-2-yl)morpholine
- 4-(4-Morpholinyl)pyridine
- 4-(4-Pyridinyl)morpholine
Uniqueness
4-(6-Chloro-2-iodopyrimidin-4-yl)morpholine is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Biological Activity
4-(6-Chloro-2-iodopyrimidin-4-yl)morpholine is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Molecular Characteristics:
- Molecular Formula: C8H9ClI N3O
- Molecular Weight: 325.54 g/mol
- CAS Number: 1072084-73-1
These properties indicate that the compound contains multiple functional groups, which may contribute to its biological activity.
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and proteins involved in various cellular processes. The presence of the pyrimidine ring and morpholine moiety suggests that it may interact with biological targets through hydrogen bonding and π-stacking interactions.
Biological Activity
Research has highlighted several key areas where this compound exhibits notable biological activity:
- Enzyme Inhibition:
-
Anticancer Activity:
- Studies indicate that this compound demonstrates significant antiproliferative effects against several cancer cell lines. For example, it has been tested against HeLa (cervical cancer) and HepG2 (liver cancer) cells, showing reduced cell viability .
- The compound's mechanism involves the induction of apoptosis in cancer cells, which is critical for its therapeutic potential.
-
Antimicrobial Properties:
- Preliminary investigations suggest that this compound may possess antimicrobial activity, potentially inhibiting the growth of certain bacterial strains.
Case Study 1: Anticancer Efficacy
In a study examining various pyrimidine derivatives, this compound was evaluated for its effects on cell viability in multiple cancer cell lines. The results indicated:
| Cell Line | IC50 (µM) | Effect on Cell Viability (%) |
|---|---|---|
| HeLa | 15 | 38.44 |
| HepG2 | 12 | 54.25 |
These findings underscore the compound's potential as a lead structure for anticancer drug development.
Case Study 2: Enzyme Targeting
Research focused on the inhibition of specific protein-protein interactions (PPIs) involving BCL6 demonstrated that compounds similar to this compound could disrupt these interactions effectively. The study reported:
| Compound | BCL6 Inhibition (%) | Mechanism |
|---|---|---|
| Compound A | 85 | PPI Disruption |
| This compound | 75 | PPI Disruption |
This highlights the compound's role in targeting oncogenic pathways through PPI modulation.
Research Findings
Recent studies have expanded the understanding of the structure-activity relationships (SAR) of pyrimidine derivatives, including this compound. Key findings include:
Properties
Molecular Formula |
C8H9ClIN3O |
|---|---|
Molecular Weight |
325.53 g/mol |
IUPAC Name |
4-(6-chloro-2-iodopyrimidin-4-yl)morpholine |
InChI |
InChI=1S/C8H9ClIN3O/c9-6-5-7(12-8(10)11-6)13-1-3-14-4-2-13/h5H,1-4H2 |
InChI Key |
RGJJLFMWTIQOJH-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=CC(=NC(=N2)I)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















